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Compound of Interest

Compound Name: 3-Butenoic acid

Cat. No.: B3423082 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-butenoic acid and its structural

and geometric isomers: crotonic acid ((E)-2-butenoic acid), isocrotonic acid ((Z)-2-butenoic

acid), and methacrylic acid (2-methylpropenoic acid). Understanding the distinct spectral

fingerprints of these isomers is crucial for their unambiguous identification in various research

and development settings. This document presents a compilation of experimental data from

Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C),

and Mass Spectrometry (MS), summarized in easily comparable tables. Detailed experimental

protocols for these techniques are also provided.

Introduction to the Isomers
3-Butenoic acid and its isomers share the same molecular formula, C₄H₆O₂, and molecular

weight (86.09 g/mol ), but differ in the arrangement of their atoms. These structural variations

lead to distinct physical and chemical properties, which are reflected in their spectroscopic

signatures.

3-Butenoic acid: An unsaturated carboxylic acid with the double bond between C3 and C4.

Crotonic acid ((E)-2-butenoic acid): A trans-isomer with the double bond between C2 and C3.

Isocrotonic acid ((Z)-2-butenoic acid): A cis-isomer with the double bond between C2 and

C3.[1] It is an oil with an odor similar to brown sugar and converts to the more stable crotonic
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acid at its boiling point.[1][2]

Methacrylic acid (2-methylpropenoic acid): A structural isomer with a methyl group and a

methylene group attached to the double bond at C2.

Spectroscopic Comparison Data
The following tables summarize the key spectroscopic data for 3-butenoic acid and its

isomers. These values are compiled from various spectral databases and may have been

recorded under different conditions.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups within a

molecule.[3] For carboxylic acids, the most characteristic absorptions are the broad O-H stretch

and the sharp C=O stretch.[3] Subtle differences in the C=C stretching and C-H bending

regions can help differentiate between these isomers.

Functional

Group

3-Butenoic Acid

(cm⁻¹) **

Crotonic Acid
(cm⁻¹)

Isocrotonic
Acid (cm⁻¹)

Methacrylic
Acid (cm⁻¹) **

O-H stretch

(broad)
2500-3300 2500-3300 2500-3300 2500-3300

C=O stretch ~1710 ~1700-1725 ~1700-1725 ~1700

C=C stretch ~1645 ~1655 ~1650 ~1635

=C-H bend (out

of plane)
~915, ~990 ~965 (trans) ~690 (cis) ~930

Data compiled from various sources, including NIST and SpectraBase.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons

in a molecule. Chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are

key parameters for distinguishing between these isomers. All spectra referenced against

Tetramethylsilane (TMS).
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Proton

Assignment

3-Butenoic Acid

(δ, ppm)

Crotonic Acid

(δ, ppm)

Isocrotonic Acid

(δ, ppm)

Methacrylic

Acid (δ, ppm)

-COOH
~11.0-12.0 (s,

1H)

~12.0-13.0 (s,

1H)

~12.0-13.0 (s,

1H)

~11.0-12.0 (s,

1H)

=CH- 5.8-6.0 (m, 1H) 7.0-7.2 (dq, 1H) 6.0-6.2 (dq, 1H)
5.7 (s, 1H), 6.3

(s, 1H)

=CH₂ 5.1-5.3 (m, 2H) - - -

-CH₂- 3.1-3.3 (dt, 2H) - - -

-CH₃ - 1.9-2.0 (dd, 3H) 2.1-2.2 (dd, 3H) 1.9-2.0 (s, 3H)

Solvent: CDCl₃. Data is approximate and compiled from various sources.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The

chemical shifts of the carbonyl carbon and the sp² hybridized carbons of the double bond are

particularly useful for differentiation.

Carbon

Assignment

3-Butenoic Acid

(δ, ppm)

Crotonic Acid

(δ, ppm)

Isocrotonic Acid

(δ, ppm)

Methacrylic

Acid (δ, ppm)

C=O ~178 ~172 ~171 ~173

=CH- ~130 ~147 ~148 -

=CH₂ ~118 - - ~128

-CH₂- ~39 - - -

-CH₃ - ~18 ~18 ~18

=C(CH₃)- - ~122 ~122 ~136

Solvent: CDCl₃. Data compiled from various sources including PubChem and ChemicalBook.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular

ion and its fragmentation pattern. While all isomers have the same molecular weight, their

fragmentation patterns can differ, aiding in their identification.

m/z 3-Butenoic Acid Crotonic Acid Isocrotonic Acid
Methacrylic

Acid

86 [M]⁺ Present Present Present Present

71 [M-CH₃]⁺ [M-CH₃]⁺ [M-CH₃]⁺ [M-CH₃]⁺

69 [M-OH]⁺ [M-OH]⁺ [M-OH]⁺ [M-OH]⁺

45 [COOH]⁺ [COOH]⁺ [COOH]⁺ [COOH]⁺

41
[C₃H₅]⁺ (Allyl

cation)
[C₃H₃]⁺ [C₃H₃]⁺ [C₄H₅]⁺

Fragmentation patterns are indicative and can vary with ionization method and energy.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of liquid carboxylic acids.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of a liquid carboxylic acid.

Materials:

FTIR spectrometer

Salt plates (e.g., NaCl or KBr)

Pasteur pipette

Kimwipes

Acetone (for cleaning)
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Sample of the carboxylic acid

Procedure:

Ensure the FTIR spectrometer is properly calibrated and the sample compartment is clean.

Clean the salt plates with a Kimwipe lightly moistened with acetone. Handle the plates by

their edges to avoid transferring moisture and oils.

Place one to two drops of the neat liquid sample onto the center of one salt plate using a

Pasteur pipette.

Carefully place the second salt plate on top of the first, spreading the liquid into a thin,

uniform film.

Place the salt plate "sandwich" into the sample holder in the spectrometer's sample

compartment.

Acquire the background spectrum (if not done recently).

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

After analysis, clean the salt plates thoroughly with acetone and return them to a desiccator

for storage.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a carboxylic acid.

Materials:

NMR spectrometer

5 mm NMR tubes

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
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Tetramethylsilane (TMS) as an internal standard (often included in the solvent)

Pasteur pipette

Sample of the carboxylic acid

Procedure:

Dissolve 5-10 mg of the carboxylic acid sample in approximately 0.5-0.7 mL of the

deuterated solvent in a small vial. For ¹³C NMR, a higher concentration (20-50 mg) may be

required.

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette to a height of

about 4-5 cm.

Wipe the outside of the NMR tube clean and place it in a spinner turbine, adjusting the depth

according to the spectrometer's gauge.

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to

achieve homogeneity.

Acquire the ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

Acquire the proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral

width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5

seconds.

Process the spectra by applying Fourier transformation, phase correction, and baseline

correction. Reference the spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of a carboxylic acid.
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Materials:

Mass spectrometer (e.g., GC-MS or LC-MS)

Appropriate solvent for sample dissolution (e.g., methanol, dichloromethane)

Vials and syringes

Sample of the carboxylic acid

Procedure:

Prepare a dilute solution of the carboxylic acid in a suitable volatile solvent.

Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into the

gas chromatograph, where it is vaporized and separated before entering the mass

spectrometer. For LC-MS, the sample is separated by liquid chromatography before

ionization.

Ionize the sample using an appropriate method, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

The ions are then separated by the mass analyzer based on their mass-to-charge ratio

(m/z).

A detector records the abundance of each ion, generating a mass spectrum.

Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualization of Analytical Workflow
The following diagrams illustrate the logical flow for differentiating the isomers based on their

spectroscopic data.
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Mixture of C4H6O2 Isomers

Mass Spectrometry (MS) Infrared (IR) Spectroscopy

Molecular Weight = 86.09

Confirms Molecular Formula

NMR Spectroscopy
(1H and 13C)

Identify Carboxylic Acid
(Broad O-H, C=O stretch)

Identifies Functional Groups

Proceed to Detailed
Structural Analysis

Differentiate Isomers
Based on Unique Spectral Features

3-Butenoic Acid Crotonic Acid Isocrotonic Acid Methacrylic Acid

Click to download full resolution via product page

Caption: General workflow for spectroscopic differentiation of C₄H₆O₂ isomers.
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¹H and ¹³C NMR Data Key Differentiating Features

3-Butenoic Acid
¹H: Terminal =CH₂ and adjacent -CH₂-

¹³C: Four distinct sp² and sp³ signals

Terminal Vinyl Group

Crotonic Acid
¹H: Two coupled =CH- protons (trans coupling, J ≈ 15 Hz)

¹³C: Signals for -CH₃, two =CH-, and C=O

Internal Trans Double Bond

Isocrotonic Acid
¹H: Two coupled =CH- protons (cis coupling, J ≈ 10 Hz)

¹³C: Similar to crotonic, but with slight chemical shift differences

Internal Cis Double Bond

Methacrylic Acid
¹H: Two non-equivalent =CH₂ protons (singlets) and a -CH₃ singlet

¹³C: Quaternary =C(CH₃)- signal

Branched Methyl Group

Click to download full resolution via product page

Caption: Differentiation of butenoic acid isomers using key NMR features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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